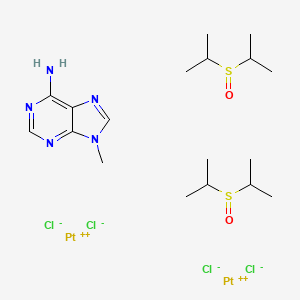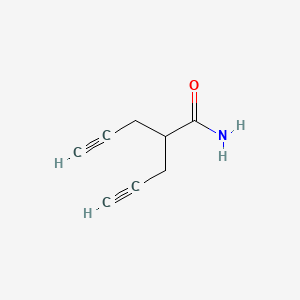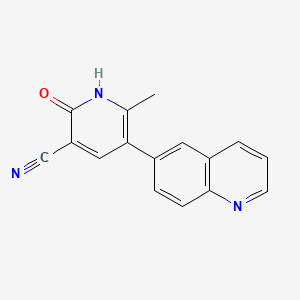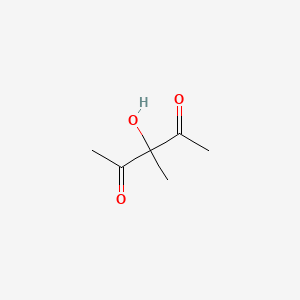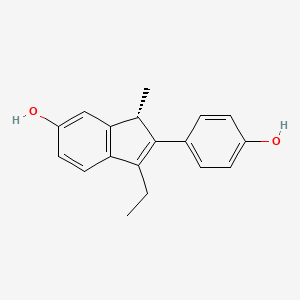
(S)-Indenestrol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Indenestrol A is an indene.
Scientific Research Applications
Cytotoxic Effects in Cell Cultures
(S)-Indenestrol A and its derivatives have been studied for their cytotoxic effects in cell cultures. For instance, Oda, Ikeda, and Sato (2000) investigated the relationship between the structures of various indenestrols and their cytotoxicity. They found that indenestrol A, a metabolite of diethylstilbestrol, disrupts microtubule architecture in Chinese hamster V79 cells (Oda, Ikeda, & Sato, 2000).
Inhibition of Nitric Oxide Formation in Murine Macrophage Cells
Another significant application of (S)-Indenestrol A is its role in the inhibition of nitric oxide formation in immune cells. Oda et al. (2003) examined the effects of (S)-Indenestrol A on murine macrophage RAW 264.7 cells, specifically in the context of interferon gamma-stimulated nitric oxide production. They found that (S)-Indenestrol A inhibited nitric oxide production more strongly than diethylstilbestrol, suggesting a novel mechanism for the carcinogenic promoting activity of DES via its metabolite, (S)-Indenestrol A (Oda et al., 2003).
Applications in Synthesis of Organic Compounds
(S)-Indenestrol A has also been explored in the context of synthesizing organic compounds. For example, Yamazaki et al. (2010) conducted studies on Lewis acid promoted reactions of ethenetricarboxylates with allenes, leading to the synthesis of indenes and gamma-lactones. Such research demonstrates the potential of (S)-Indenestrol A derivatives in organic synthesis, particularly in the formation of complex aromatic structures (Yamazaki et al., 2010).
Role in Electrochemistry and Nanomaterials
While not directly related to (S)-Indenestrol A, research in the broader field of electrochemistry and nanomaterials can offer insights into potential future applications. Pumera (2010) discussed the electrochemistry of graphene-based nanomaterials and their applications in energy storage and sensing. This research highlights the evolving field of nanomaterials and its relevance to compounds like (S)-Indenestrol A (Pumera, 2010).
properties
CAS RN |
115217-04-4 |
|---|---|
Product Name |
(S)-Indenestrol A |
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m0/s1 |
InChI Key |
BBOUFHMHCBZYJJ-NSHDSACASA-N |
Isomeric SMILES |
CCC1=C([C@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Other CAS RN |
115217-04-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
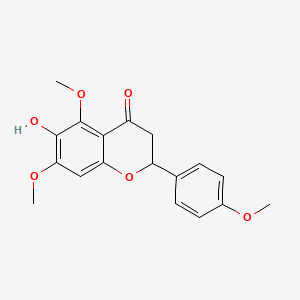
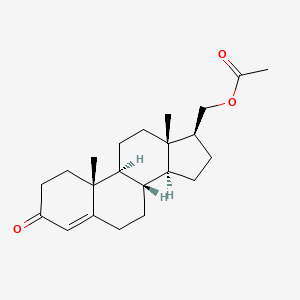
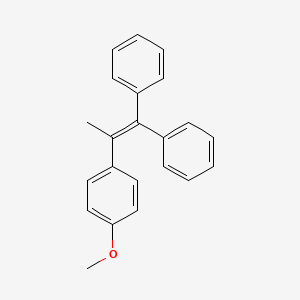
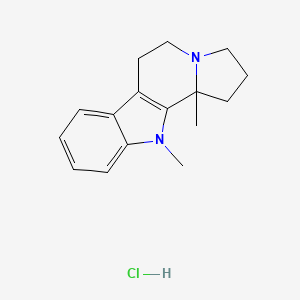
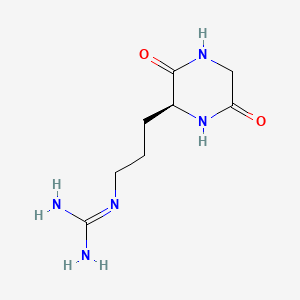
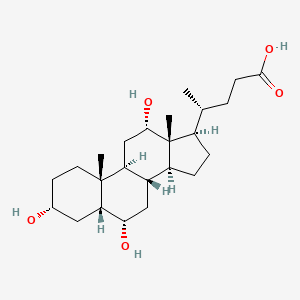
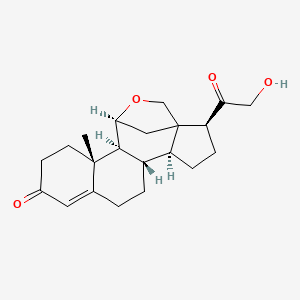
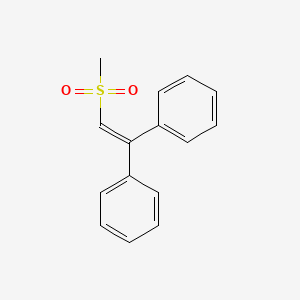
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)
